
Methyl 1-butyl-1,3-benzodiazole-5-carboxylate
Descripción general
Descripción
“Methyl 1-butyl-1,3-benzodiazole-5-carboxylate” is a chemical compound with the CAS Number: 1414029-20-1. It has a linear formula of C13H16N2O2 . The compound has a molecular weight of 232.28 .
Molecular Structure Analysis
The IUPAC name of the compound is methyl 1-butyl-1H-benzimidazole-5-carboxylate . The InChI code of the compound is 1S/C13H16N2O2/c1-3-4-7-15-9-14-11-8-10(13(16)17-2)5-6-12(11)15/h5-6,8-9H,3-4,7H2,1-2H3 .Aplicaciones Científicas De Investigación
Comprehensive Analysis of Methyl 1-butyl-1,3-benzodiazole-5-carboxylate Applications
Pharmaceutical Applications: Methyl 1-butyl-1,3-benzodiazole-5-carboxylate, as a benzodiazole derivative, may have potential applications in the pharmaceutical industry. Benzodiazole derivatives are known to exhibit a wide range of biological activities and are used in the development of various drugs . They have been studied for their anticancer, antihypertensive, antiviral, antifungal, anti-HIV, anti-convulsant, and anti-diabetic properties.
Materials Chemistry: These compounds are also significant in materials chemistry due to their potential use in creating new biologically active structures. Their applications extend to electronics and technology sectors where they may be used in the synthesis of dyes, pigments, and as intermediates in polymer synthesis .
Chemosensing and Fluorescence Applications: Benzodiazole derivatives are utilized in chemosensing due to their ability to interact with various chemical species. This interaction often results in a change in fluorescence, making them useful in fluorescence applications .
Corrosion Science: In corrosion science, these derivatives serve as corrosion inhibitors due to their ability to form complexes with metals, thus protecting the metal surface from corrosion .
Organic Reactions and Asymmetric Catalysis: They are important intermediates in organic reactions and have been employed as ligands for asymmetric catalysis which is crucial for producing enantiomerically pure substances .
Agrochemical Research: Benzodiazole derivatives have been explored for their use in agrochemical research. They have shown potential as antibacterial, fungicidal, and antiviral agents, as well as herbicidal and insecticidal activities .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 1-butylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-4-7-15-9-14-11-8-10(13(16)17-2)5-6-12(11)15/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGYDWBVCLBXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-butyl-1,3-benzodiazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B1431939.png)
![3-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431941.png)
![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1431942.png)
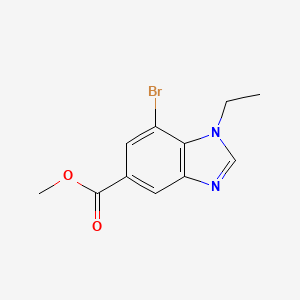
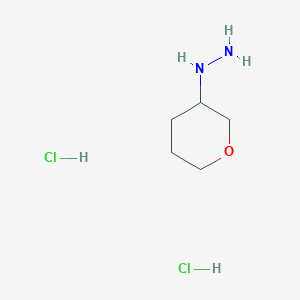
![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1431945.png)
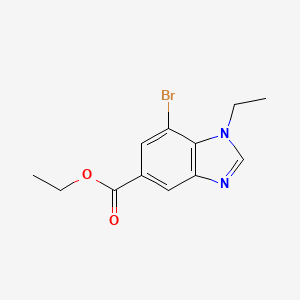
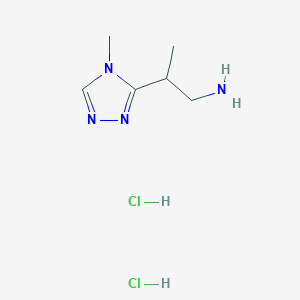
![2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde](/img/structure/B1431952.png)
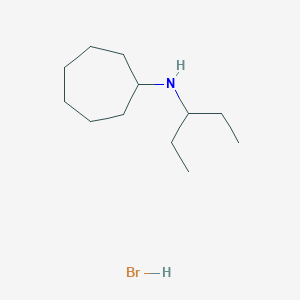
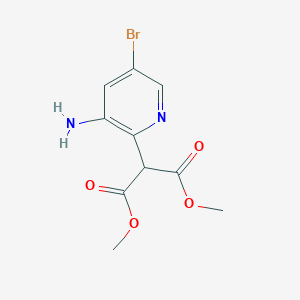
![2-[4-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1431958.png)
![Methyl 5-iodoimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B1431960.png)